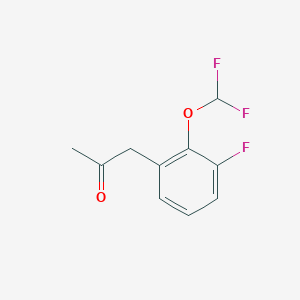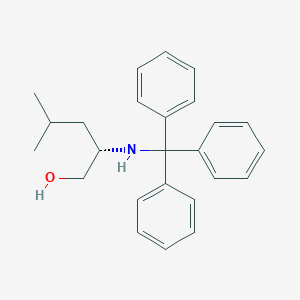
(2S)-4-methyl-2-(tritylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-(tritylamino)pentan-1-ol is an organic compound with a complex structure that includes a tritylamino group and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-(tritylamino)pentan-1-ol typically involves the following steps:
Formation of the tritylamino group: This can be achieved by reacting trityl chloride with an appropriate amine under basic conditions.
Introduction of the secondary alcohol: The secondary alcohol can be introduced through a Grignard reaction or other suitable methods.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-(tritylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The tritylamino group can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a tritylamine.
Substitution: Formation of a halide derivative.
Scientific Research Applications
(2S)-4-methyl-2-(tritylamino)pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-(tritylamino)pentan-1-ol involves its interaction with various molecular targets. The tritylamino group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The secondary alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a simpler structure.
2-Pentanol: A secondary alcohol similar to (2S)-4-methyl-2-(tritylamino)pentan-1-ol but without the tritylamino group.
3-Methyl-2-pentanol: Another secondary alcohol with a different substitution pattern.
Properties
Molecular Formula |
C25H29NO |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(tritylamino)pentan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-20(2)18-24(19-27)26-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,26-27H,18-19H2,1-2H3/t24-/m0/s1 |
InChI Key |
DTDJODDDERHVIY-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



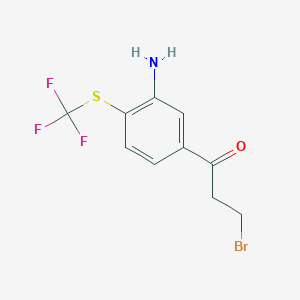
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
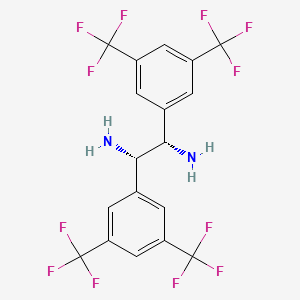
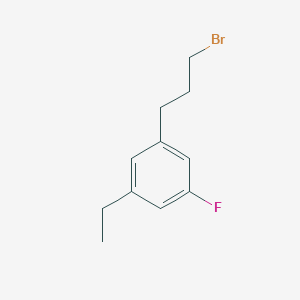
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)

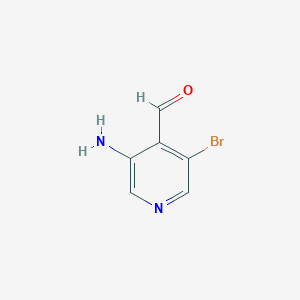
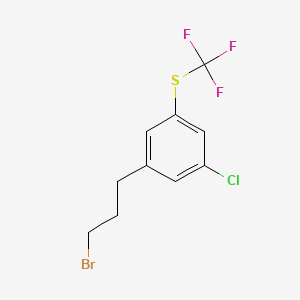

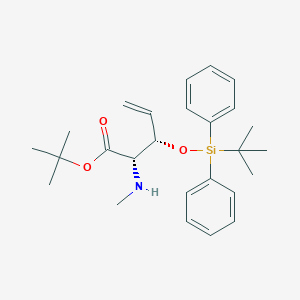
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
